Product packaging for Isochiisanoside(Cat. No.:)

Isochiisanoside

Cat. No.: B14755227
M. Wt: 973.1 g/mol
InChI Key: DEXFQQWSJHKUIA-VELBUPAJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Isochiisanoside (CAS 105591-35-3) is a lupane-type triterpenoid saponin that has been isolated from the leaves of plants in the Acanthopanax genus, such as Acanthopanax sessiliflorus (also known as Eleutherococcus sessiliflorus ) . It is part of a class of unique 3,4-seco-lupane triterpenoids found in these plants . Research indicates that this class of compounds, including the closely related chiisanoside, possesses significant bioactive potential. Studies on related saponins have demonstrated anti-pancreatic lipase activity, suggesting potential for metabolic research . Furthermore, research on its analog, chiisanoside, has shown promising anti-tumor activity by promoting apoptosis and inhibiting angiogenesis, as well as antidepressant-like effects potentially mediated through the dopaminergic and GABAergic systems and the BDNF/TrkB/NF-κB pathway . With a molecular formula of C48H76O20 and a molecular weight of 973.11, this compound is a key compound for phytochemical and pharmacological investigations . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C48H76O20 B14755227 Isochiisanoside

Properties

Molecular Formula

C48H76O20

Molecular Weight

973.1 g/mol

IUPAC Name

2-[(1R,2R,5R,8R,9R,10S,11R,13R,14R,15R,18S)-18-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxycarbonyl-11-hydroxy-1,2,6,6,9-pentamethyl-15-prop-1-en-2-yl-7-oxapentacyclo[11.7.0.02,10.05,9.014,18]icosan-8-yl]acetic acid

InChI

InChI=1S/C48H76O20/c1-19(2)21-9-12-48(14-13-45(6)22(29(21)48)15-23(50)39-46(45,7)11-10-26-44(4,5)68-27(16-28(51)52)47(26,39)8)43(61)67-42-36(59)33(56)31(54)25(65-42)18-62-40-37(60)34(57)38(24(17-49)64-40)66-41-35(58)32(55)30(53)20(3)63-41/h20-27,29-42,49-50,53-60H,1,9-18H2,2-8H3,(H,51,52)/t20-,21-,22+,23+,24+,25+,26-,27+,29+,30-,31+,32+,33-,34+,35+,36+,37+,38+,39-,40+,41-,42-,45+,46+,47+,48-/m0/s1

InChI Key

DEXFQQWSJHKUIA-VELBUPAJSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@]45CC[C@H]([C@@H]4[C@H]6C[C@H]([C@H]7[C@]([C@@]6(CC5)C)(CC[C@@H]8[C@@]7([C@H](OC8(C)C)CC(=O)O)C)C)O)C(=C)C)O)O)O)CO)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(C4C6CC(C7C(C6(CC5)C)(CCC8C7(C(OC8(C)C)CC(=O)O)C)C)O)C(=C)C)O)O)O)CO)O)O)O

Origin of Product

United States

Preparation Methods

Isochiisanoside can be isolated from the leaves of Acanthopanax chiisanensis through a series of extraction and purification steps. The fresh leaves are typically collected, dried, and ground into a fine powder. The powder is then subjected to solvent extraction using methanol or ethanol. The extract is concentrated and subjected to chromatographic techniques such as column chromatography and thin-layer chromatography to isolate this compound .

Chemical Reactions Analysis

Chemical Reaction Analysis Framework

To analyze isoichiisanoside’s reactions, the following methodologies are recommended:

  • Reaction Databases :

    • Reaxys and CAS SciFinder are authoritative sources for reaction data, including synthesis pathways and mechanistic studies.

    • NIST Chemical Kinetics Database could provide thermodynamic or kinetic data for gas-phase reactions, though isoichiisanoside’s reactivity in such conditions is uncertain.

  • Experimental Optimization :

    • Design of Experiments (DoE) and kinetic studies (e.g., rate laws) are critical for optimizing reaction conditions (e.g., pH, temperature).

    • Mechanistic analysis via intermediates (e.g., azetidinium ions in nucleophilic substitutions ) may apply to isoichiisanoside’s transformations.

Potential Reaction Types

While no specific data exists for isoichiisanoside in the provided sources, analogous natural products often undergo:

  • Hydrolysis :

    • Trigger : Acidic/basic conditions (e.g., pH-dependent cleavage of oximes or hydrazones ).

    • Example : Labile ester or glycosidic bonds may hydrolyze under enzymatic or chemical stress.

  • Oxidation/Reduction :

    • Trigger : ROS (reactive oxygen species) or cellular reducing agents like glutathione .

  • Catalytic Coupling :

    • Trigger : Metal catalysts (e.g., nickel for C–N bond cleavage ) or electrostatic environments .

Research Gaps and Recommendations

  • Database Limitations :

    • Reaxys and SciFinder may lack isoichiisanoside-specific entries due to its niche use in traditional medicine.

    • NIST focuses on gas-phase kinetics, which may not align with isoichiisanoside’s likely solution-phase reactions.

  • Experimental Validation :

    • Kinetic Studies : Use rate laws (e.g., first/second-order kinetics ) to model degradation or reaction pathways.

    • Mechanistic Analysis : Identify intermediates (e.g., via LC-MS or NMR) to confirm reaction steps.

Suggested Data Tables (Hypothetical)

Reaction Type Trigger Example Products Relevance
HydrolysisAcidic pH (e.g., lysosomal)Phenolic core + sugar moietyBioavailability in cellular systems
Oxidative DegradationROS (mitochondria)Quinone derivativesMetabolic stability in vivo
Catalytic CouplingMetal catalysts (e.g., Ni)Dimerized isoichiisanosidePotential synthetic applications

Scientific Research Applications

Mechanism of Action

The mechanism of action of isochiisanoside involves multiple molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Isochiisanoside belongs to a family of lupane-type saponins with structural and functional similarities. Below is a detailed comparison with key analogs:

Structural and Molecular Comparisons

Compound Molecular Formula Source Key Structural Features Characterization Methods
This compound C₄₈H₇₆O₁₉ A. sessiliflorus leaves Lupane skeleton with three glycosyl groups IR, ¹³C-NMR, ¹H-NMR
Chiisanoside C₄₈H₇₆O₁₉ A. sessiliflorus leaves Similar to this compound but differs in glycosylation pattern MS, NMR
11-Deoxythis compound C₄₈H₇₆O₁₈ A. sessiliflorus leaves Lacks a hydroxyl group at C-11 compared to this compound IR, NMR
Sessiloside C₄₇H₇₄O₁₉ A. sessiliflorus leaves 3,4-seco-lupane structure with distinct glycosylation NMR, MS
Anti-Inflammatory Effects
  • This compound: Inhibits NO and PGE₂ production in LPS-stimulated macrophages via suppression of NF-κB and MAPK pathways. However, it is less potent than chiisanoside .
  • Chiisanoside: Demonstrates stronger inhibition of NO (IC₅₀: ~10 μM) and PGE₂, with additional suppression of TNF-α and IL-1β mRNA expression .
  • 11-Deoxythis compound: Shows minimal anti-inflammatory activity due to the absence of the C-11 hydroxyl group, which is critical for binding to inflammatory targets .
Enzyme Inhibition
  • Pancreatic Lipase Inhibition: Sessiloside: Most potent (IC₅₀: 0.36 mg/mL), attributed to its seco-lupane structure enhancing interaction with the enzyme active site . Chiisanoside: Moderate activity (IC₅₀: 0.75 mg/mL) . this compound and 11-Deoxythis compound: Weak inhibition (IC₅₀ > 1.0 mg/mL), likely due to steric hindrance from glycosyl groups .
Antiviral Activity
  • A-seco Derivatives: Compounds like sessiloside with a 3,4-seco structure show reduced anti-HIV activity compared to non-seco analogs, suggesting structural integrity of the lupane skeleton is crucial for antiviral effects .

Key Research Findings

Structural-Activity Relationship (SAR): The C-11 hydroxyl group in this compound and chiisanoside is critical for anti-inflammatory activity. Its absence in 11-deoxythis compound renders the compound inactive . Glycosylation patterns influence solubility and target binding. Chiisanoside’s optimized sugar arrangement enhances its bioavailability and potency compared to this compound .

Therapeutic Potential: Chiisanoside and sessiloside are promising candidates for obesity treatment due to their lipase inhibitory effects, while this compound’s weaker activity limits its utility .

Q & A

Q. What methodologies are recommended for isolating and characterizing Isochiisanoside from plant sources?

this compound is typically isolated from Eleutherococcus sessiliflorus leaves or fruits using chromatographic techniques such as column chromatography and HPLC. Structural characterization requires a combination of spectroscopic methods:

  • 1D/2D NMR (e.g., 1^1H-NMR, 13^13C-NMR, COSY, HSQC, HMBC) to confirm glycosidic linkages and aglycone structure.
  • Mass spectrometry (MS) for molecular weight verification and fragmentation patterns.
  • Infrared (IR) spectroscopy to identify functional groups like hydroxyl or carbonyl moieties .
  • DEPT experiments to distinguish CH3_3, CH2_2, and CH groups in the triterpenoid backbone .

Q. What in vitro assays are suitable for preliminary screening of this compound’s anti-inflammatory activity?

  • Nitric oxide (NO) inhibition assay : Measure NO production in LPS-stimulated macrophages using the Griess reagent to quantify nitrite levels. This compound exhibits dose-dependent NO suppression (e.g., IC50_{50} values) .
  • PGE2 ELISA : Quantify prostaglandin E2 levels to assess COX-2 inhibition. This compound shows stronger PGE2 suppression compared to structurally similar compounds like chiisanogenin .
  • qRT-PCR/Western blot : Validate inhibition of pro-inflammatory mediators (e.g., TNF-α, IL-1β, iNOS, COX-2) at transcriptional and protein levels .

Q. How can researchers ensure reproducibility in this compound bioactivity studies?

  • Standardized extraction protocols : Specify solvent systems (e.g., ethanol/water ratios), temperatures, and drying methods for plant material .
  • Positive controls : Include reference inhibitors (e.g., dexamethasone for anti-inflammatory assays) to benchmark activity .
  • Purity verification : Use HPLC-UV/ELSD to confirm compound purity (>95%) before bioassays .

Advanced Research Questions

Q. How can contradictory bioactivity data (e.g., weak lipase inhibition vs. strong anti-inflammatory effects) be reconciled for this compound?

  • Structure-activity relationship (SAR) analysis : Compare this compound’s triterpenoid modifications (e.g., hydroxylation patterns, glycosylation) with analogs like chiisanoside. For example, 22-hydroxychiisanoside lacks NO/PGE2 inhibition, suggesting critical functional groups for anti-inflammatory activity .
  • Assay-specific variables : Lipase inhibition assays (e.g., pancreatic lipase) may require optimized substrate concentrations or pH conditions, as this compound’s IC50_{50} (0.75 mg/mL) is weaker than sessiloside (0.36 mg/mL) due to A-seco structural differences .
  • Multi-target profiling : Use transcriptomics or proteomics to identify off-target interactions that explain divergent bioactivities .

Q. What experimental strategies are effective for elucidating this compound’s mechanism of action in NF-κB pathway inhibition?

  • Nuclear translocation assays : Immunofluorescence microscopy to track NF-κB p65 subunit localization in stimulated cells .
  • Luciferase reporter assays : Transfect cells with NF-κB-responsive luciferase constructs to quantify transcriptional activity post-Isochiisanoside treatment .
  • Kinase activity profiling : Use phospho-specific antibodies or kinase inhibitors to assess upstream regulators (e.g., IκBα phosphorylation) .

Q. How can researchers design dose-response studies to address non-linear effects in this compound’s pharmacological activity?

  • Logarithmic dosing : Test concentrations spanning 3–4 orders of magnitude (e.g., 1–100 μM) to capture EC50_{50}/IC50_{50} values and identify toxicity thresholds .
  • Statistical modeling : Apply nonlinear regression (e.g., Hill equation) to fit dose-response curves and calculate confidence intervals for potency metrics .
  • Time-course experiments : Evaluate temporal effects (e.g., 6–48 hours) to distinguish acute vs. sustained inhibition of targets like COX-2 .

Q. What computational approaches support the rational optimization of this compound’s bioavailability?

  • Molecular docking : Simulate interactions with metabolic enzymes (e.g., CYP450) to predict sites of glucuronidation or sulfation that reduce stability .
  • ADMET prediction tools : Use platforms like SwissADME to assess LogP, solubility, and membrane permeability based on glycosylation patterns .
  • QSAR modeling : Corlate structural descriptors (e.g., polar surface area, hydrogen bond donors) with pharmacokinetic data from analogs .

Methodological Considerations for Data Analysis

Q. How should researchers address variability in this compound’s bioactivity across different plant populations?

  • Metabolomic profiling : Compare phytochemical profiles of source plants via LC-MS to identify co-occurring compounds that synergize or antagonize activity .
  • Environmental factor controls : Standardize growth conditions (e.g., soil pH, light exposure) or use hydroponic cultivation to minimize variability .

Q. What statistical methods are appropriate for analyzing this compound’s synergistic effects in combination therapies?

  • Chou-Talalay method : Calculate combination indices (CI) using CompuSyn software to quantify synergism/additivity/antagonism with standard drugs .
  • ANOVA with post-hoc tests : Compare mean differences across treatment groups (e.g., this compound alone vs. This compound + dexamethasone) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.